N'-[1-(2,4-dimethylphenyl)sulfonylpiperidin-3-yl]-N,N,N'-trimethylpropane-1,3-diamine
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Overview
Description
N’-[1-(2,4-dimethylphenyl)sulfonylpiperidin-3-yl]-N,N,N’-trimethylpropane-1,3-diamine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry for the development of various drugs. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2,4-dimethylphenyl)sulfonylpiperidin-3-yl]-N,N,N’-trimethylpropane-1,3-diamine typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions . . The final step involves the alkylation of the piperidine derivative with N,N,N’-trimethylpropane-1,3-diamine under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(2,4-dimethylphenyl)sulfonylpiperidin-3-yl]-N,N,N’-trimethylpropane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[1-(2,4-dimethylphenyl)sulfonylpiperidin-3-yl]-N,N,N’-trimethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of essential biological processes in microorganisms . For example, it can inhibit bacterial cell division by targeting the FtsZ protein, which is crucial for the formation of the bacterial cell wall .
Comparison with Similar Compounds
Similar Compounds
- **N-{1-[(2,4-dimethylphenyl)sulfonyl]-3-piperidinyl}-N,N’,N’-trimethyl-1,3-propanediamine
- **N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide
Uniqueness
N’-[1-(2,4-dimethylphenyl)sulfonylpiperidin-3-yl]-N,N,N’-trimethylpropane-1,3-diamine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N'-[1-(2,4-dimethylphenyl)sulfonylpiperidin-3-yl]-N,N,N'-trimethylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O2S/c1-16-9-10-19(17(2)14-16)25(23,24)22-13-6-8-18(15-22)21(5)12-7-11-20(3)4/h9-10,14,18H,6-8,11-13,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTNIRFIQGSDNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCCC(C2)N(C)CCCN(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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